Ethynylferrocene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

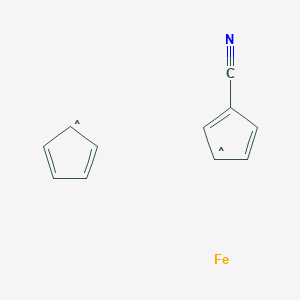

Ethynylferrocene is a compound with the linear formula (HC≡CC5H4)Fe (C5H5) and a molecular weight of 210.05 . It is also known by the synonyms Ferrocenylacetylene and Ferrocenylethyne .

Synthesis Analysis

The synthesis of ethynylferrocene can be achieved through the Sonogashira coupling reaction . The two-step synthesis of ethynylferrocene follows a scale-sensitive route reported by Rosenblum, et al . Although various intermediates have been evaluated, (2-formyl-1-chlorovinyl)ferrocene is the most successful precursor in the synthesis of ethynylferrocene .Molecular Structure Analysis

The molecular structure of Ethynylferrocene is represented by the SMILES string [Fe]. [CH]1 [CH] [CH] [CH] [CH]1.C#C [C]2 [CH] [CH] [CH] [CH]2 . It has a molecular weight of 210.06 g/mol .Chemical Reactions Analysis

The addition reactions of the 16e half-sandwich complexes (p-cymene)M (S2C2B10H10) (1S, M = Ru; 2S, M = Os) and Cp*Ir (E2C2B10H10) (3S, E = S; 3Se, E = Se) with ethynylferrocene lead selectively to the 18e complexes . The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98% .Physical And Chemical Properties Analysis

Ethynylferrocene is a solid substance with an assay of 97% . It has a melting point of 50-54 °C (lit.) and should be stored at a temperature of 2-8°C . It is suitable for use as a catalyst in reactions involving iron .Aplicaciones Científicas De Investigación

Polymer Chemistry

Ethynylferrocene has applications in polymer chemistry as redox dynamic polymers and dendrimers . These polymers can change their properties in response to changes in their environment, such as temperature, pH, or the presence of certain chemicals .

Materials Science

In materials science , Ethynylferrocene is used as bioreceptors . Bioreceptors are materials that can bind to specific biological molecules, and they are used in a variety of applications, including biosensors and drug delivery systems .

Pharmacology and Biochemistry

Ethynylferrocene has applications in pharmacology and biochemistry . It can be used in the development of new drugs and therapies, and it can also be used to study biological processes at the molecular level .

Electrochemistry

In electrochemistry , Ethynylferrocene is used due to its unique electronic and structural properties . It can be used in electrochemical sensors to detect the presence of various molecules and ions in solutions .

Nonlinear Optics

Ethynylferrocene has applications in nonlinear optics . Nonlinear optics is the branch of optics that studies the behavior of light in nonlinear media, where the polarization density of the medium responds nonlinearly to the electric field of the light .

Thermal Reactivity

The thermal reactivity of Ethynylferrocene has been studied, particularly in the context of its use in enediynes . Enediynes are a class of compounds that have been studied for their potential use in cancer therapy .

Spin-Dependent Electronic Transport

Theoretical studies have been conducted on the spin-dependent electronic transport properties in Ethynylferrocene molecular junctions . This research could have implications for the development of spintronic devices, which use the spin of electrons to store, process, and communicate information .

Industrial Applications

Finally, Ethynylferrocene has a range of industrial applications . For example, it can be used as a fuel additive to improve performance and reduce emissions, and as a lubricant to improve the performance and longevity of engines and industrial machinery .

Mecanismo De Acción

- Ethynylferrocene (also known as Ferrocenylacetylene or Ferrocenylethyne ) is a compound with the linear formula (HC≡CC5H4)Fe(C5H5) .

- Its primary target is not well-documented, but it exhibits interesting electrochemical properties and can be covalently attached to carbon surfaces through its ethynyl group .

- The lithio activation method, which replaces the terminal hydrogen of the ethynyl group with a lithium atom, facilitates anodic oxidation .

- Direct oxidation of the unactivated ethynyl group also leads to surface deposition .

- The affected pathways are not explicitly defined, but the compound’s electrochemical behavior suggests changes in ion transport near the electrode surface .

- Impact on Bioavailability :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Ethynylferrocene can be achieved through a Sonogashira coupling reaction between ferrocene and ethynyl iodide.", "Starting Materials": [ "Ferrocene", "Ethynyl iodide", "Copper(I) iodide", "Triethylamine", "Diethyl ether", "Acetone" ], "Reaction": [ "To a solution of ferrocene (1.0 g, 5.0 mmol) in dry diethyl ether (20 mL) and triethylamine (1.5 mL, 10.5 mmol) under nitrogen, copper(I) iodide (0.5 g, 2.6 mmol) was added and stirred for 30 min at room temperature.", "To this mixture, ethynyl iodide (0.8 g, 5.0 mmol) was added dropwise and stirred for 24 h at room temperature.", "The reaction mixture was filtered and the filtrate was concentrated under reduced pressure.", "The crude product was purified by column chromatography using a mixture of acetone and hexane as the eluent to afford Ethynylferrocene as a yellow solid (0.8 g, 70% yield)." ] } | |

Número CAS |

1271-47-2 |

Nombre del producto |

Ethynylferrocene |

Fórmula molecular |

C12H10Fe 10* |

Peso molecular |

210.05 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)

![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)